3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a dioxidotetrahydrothiophenyl group, and a piperidinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of benzene to form 3-chlorobenzene. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: The next step involves the oxidation of tetrahydrothiophene to form 1,1-dioxidotetrahydrothiophene. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Formation of the Piperidinyl Intermediate: Piperidine is reacted with the dioxidotetrahydrothiophene intermediate to form the piperidinyl derivative. This reaction typically requires a base such as sodium hydroxide.
Coupling Reaction: Finally, the chlorophenyl intermediate is coupled with the piperidinyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the function of certain biological pathways and receptors.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3S/c19-15-3-1-2-14(12-15)4-5-18(22)20-16-6-9-21(10-7-16)17-8-11-25(23,24)13-17/h1-3,12,16-17H,4-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTUWOSGAYGCTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.